3-Methoxy-N-(1-(5-methyl-1H-1,3-benzimidazol-2-yl)-2-phenylethyl)benzenecarboxamide
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Description
3-Methoxy-N-(1-(5-methyl-1H-1,3-benzimidazol-2-yl)-2-phenylethyl)benzenecarboxamide is a useful research compound. Its molecular formula is C24H23N3O2 and its molecular weight is 385.467. The purity is usually 95%.
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Scientific Research Applications
Potential Cannabinoid Receptor Activity
3-Methoxy-N-(1-(5-methyl-1H-1,3-benzimidazol-2-yl)-2-phenylethyl)benzenecarboxamide and similar compounds have been investigated for their potential cannabinoid receptor activity. Such compounds, including a benzimidazole derivative, were seized by German authorities and have been detected for the first time in Germany, with no previous analytical data published. The research presented mass spectrometric (MS), infrared (IR) spectroscopic, and nuclear magnetic resonance (NMR) spectroscopic data, discussing the structure elucidation of these compounds (Westphal et al., 2015).
Protein-Sulfhydryl Reagent Synthesis
The compound has been used in the synthesis of benzimidazole derivatives of maleimide for use as fluorescent labeling of maleimide, a protein-sulfhydryl reagent. This research proposed polyphosphoric acid as a general reagent for imide cyclization reaction and described the fluorescent characteristics of some benzimidazole derivatives (Kanaoka et al., 1964).
Corrosion Inhibition
Studies have also focused on benzimidazole derivatives for their corrosion inhibition performance on mild steel in acidic environments. These derivatives, including the one mentioned, were synthesized and investigated for their efficacy in reducing steel corrosion, demonstrating that their inhibition efficiency increased with concentration (Yadav et al., 2013).
Anticancer Evaluation
There is research on the synthesis and anticancer evaluation of benzimidazole derivatives, where the target compound was used as a starting material. This study explored the potential of these compounds against various cancer cell lines, identifying some compounds with moderate to high activity against specific cancer types (Salahuddin et al., 2014).
Properties
IUPAC Name |
3-methoxy-N-[1-(6-methyl-1H-benzimidazol-2-yl)-2-phenylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2/c1-16-11-12-20-21(13-16)26-23(25-20)22(14-17-7-4-3-5-8-17)27-24(28)18-9-6-10-19(15-18)29-2/h3-13,15,22H,14H2,1-2H3,(H,25,26)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VACRLNFPXPRBJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(CC3=CC=CC=C3)NC(=O)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.